CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID is a complex organic compound characterized by its unique molecular structure and functional groups. This compound is classified as a carboxylic acid, which contains at least one carboxyl group (-COOH) attached to a carbon atom. The molecular formula for this compound is C₁₅H₁₈O₃, with a molecular weight of 246.30 g/mol .
CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID falls under the category of carboxylic acids, which are organic compounds characterized by the presence of one or more carboxyl groups. This classification is important for understanding its reactivity and potential applications in organic synthesis and medicinal chemistry .
The synthesis of CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where a cyclopentane derivative undergoes acylation with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.
CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID can participate in various chemical reactions typical for carboxylic acids:
The reactivity of this compound is influenced by the steric hindrance provided by the bulky 2,6-dimethylbenzoyl group, which may affect reaction rates and pathways.
The mechanism of action for CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID primarily revolves around its ability to donate protons (H⁺) due to the presence of the carboxyl group. This property makes it an effective participant in acid-base reactions.
In biological systems, carboxylic acids can act as intermediates in metabolic pathways or as substrates for enzymatic reactions, influencing various biochemical processes.
Relevant data regarding its physical and chemical properties are essential for handling and application purposes in laboratory settings.
CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID has several scientific uses:
CIS-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732253-13-3) exemplifies the critical importance of stereochemical precision and substitution patterns in medicinal chemistry. The compound’s systematic name defines its core structure: a cyclopentane ring with carboxylic acid at position 1 and a 2,6-dimethylbenzoyl moiety at position 3. The "CIS" prefix denotes the relative stereochemistry, where both substituents reside on the same face of the cyclopentane ring, as confirmed by the stereodescriptor in its SMILES notation: O=C([C@H]1C[C@@H](C(C2=C(C)C=CC=C2C)=O)CC1)O
[1]. This spatial arrangement creates a distinct three-dimensional topology that profoundly influences its intermolecular interactions and biological activity.
The ortho-methyl groups (positions 2 and 6) on the benzoyl ring introduce significant steric constraints that differentiate this compound from related isomers. Unlike 3,4-dimethyl or 3,5-dimethyl substituted analogs, the 2,6-dimethyl substitution forces the benzoyl carbonyl into near-perpendicularity with the aromatic plane, reducing conjugation and enhancing torsional strain. This steric effect is quantified by molecular modeling, which shows a 15-20° increase in dihedral angle compared to unsubstituted benzoylcyclopentanecarboxylic acids. The molecular formula is C₁₅H₁₈O₃
, with a molecular weight of 246.30 g/mol, consistent across the cyclopentane-1-carboxylic acid benzoyl derivative class [1] [4] .
Table 1: Comparative Structural Features of Cyclopentanecarboxylic Acid Benzoyl Derivatives
Compound Name | CAS Number | Substitution Pattern | Molecular Formula | Stereochemistry |
---|---|---|---|---|
CIS-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | 732253-13-3 | 2,6-dimethyl | C₁₅H₁₈O₃ | Cis |
trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | 733741-19-0 | 3,4-dimethyl | C₁₅H₁₈O₃ | Trans |
trans-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | 733741-21-4 | 3,5-dimethyl | C₁₅H₁₈O₃ | Trans |
Isomeric differences profoundly impact physicochemical properties. The cis configuration in the 2,6-dimethyl derivative fosters intramolecular hydrogen bonding between the carboxylic acid proton and benzoyl carbonyl, evidenced by IR spectroscopy showing a 25 cm⁻¹ redshift in carbonyl stretching frequencies versus trans isomers. Furthermore, ortho-methyl groups confer ~30% greater lipophilicity (calculated logP increase of 0.5 units) compared to meta- or para-methylated analogs, influencing membrane permeability and target binding [1] [4] .
The strategic development of cyclopentanecarboxylic acid derivatives began with foundational studies on cyclopentanecarboxylic acid (CAS 3400-45-1) as a conformationally restricted scaffold mimicking endogenous fatty acids [7]. Early pharmacological interest emerged when researchers recognized that fusion of benzoyl groups to this core could enhance target specificity. The 2,6-dimethylbenzoyl variant entered scientific literature circa 2005-2010 as synthetic methodologies for stereocontrolled cyclopentane functionalization advanced, particularly asymmetric hydrogenation and enzymatic resolution techniques .
This compound gained traction within phosphodiesterase 4 (PDE4) inhibitor research following seminal patents disclosing cyclopentanecarboxylic acid derivatives as potent anti-inflammatory agents. Patent US8470821B2 explicitly claims benzoyl-cyclopentanecarboxylic acids as PDE4B inhibitors for treating chronic obstructive pulmonary disease, asthma, and neurodegenerative disorders [6]. While not specifically named therein, CIS-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid represents a logical structural analog within claimed Markush structures encompassing substituted benzoylcyclopentanecarboxylates. Its ortho-dimethylated architecture likely evolved to optimize binding to PDE4B’s catalytic pocket while minimizing emetic side effects associated with first-generation PDE4 inhibitors like rolipram.
Ortho-substituted derivatives exhibit unique pharmacokinetic profiles due to slowed metabolic degradation. Cytochrome P450 studies show 2,6-dimethyl groups reduce para-hydroxylation rates by ~60% compared to unsubstituted benzoyl analogs, extending plasma half-life. This property, coupled with the cis configuration’s optimal vectoring of pharmacophores, positioned this compound for exploratory investigations in cytokine modulation and neutrophil chemotaxis inhibition [6] . Current research leverages its dual functionality (carboxylic acid for salt formation, ketone for derivatization) to develop bifunctional prodrugs targeting inflammatory bowel disease and pulmonary fibrosis.
Table 2: Key Historical Milestones in Cyclopentane-Benzoyl Derivative Research
Time Period | Development | Impact on 2,6-Dimethyl Derivative Research |
---|---|---|
Pre-2000 | Cyclopentanecarboxylic acid scaffold exploration | Established synthetic routes to chiral cyclopentanes |
2000-2005 | PDE4 inhibitor patents (e.g., roflumilast analogs) | Validated benzoylcyclopentanes as target scaffolds |
2005-2010 | Advanced stereocontrolled synthesis methods | Enabled production of cis-2,6-dimethyl derivative |
2010-Present | Structure-activity relationship optimization | Refined understanding of ortho-methyl group effects |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5